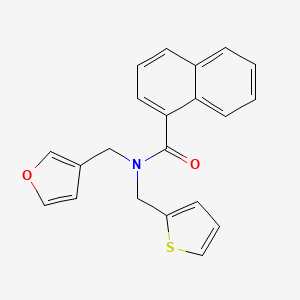

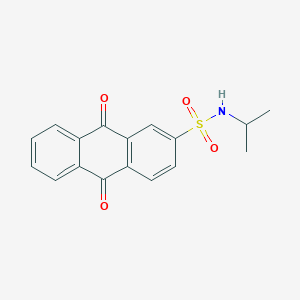

![molecular formula C7H15NO3S B2760683 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol CAS No. 56878-90-1](/img/structure/B2760683.png)

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'DTTAP' and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

One of the primary applications of tertiary amines, similar in structure to "3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol," is in the field of corrosion inhibition. For instance, compounds like 1,3-di-amino-propan-2-ol derivatives have been synthesized and found to significantly retard the anodic dissolution of iron, serving as effective anodic inhibitors and protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007). This application is crucial for extending the lifespan of carbon steel structures in corrosive environments.

Biochemical and Pharmacological Research

In biochemical research, derivatives of 3-amino-propan-1-ol, like poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol, have been explored for their biocompatibility and potential as drug delivery vehicles. These dendrimers have shown to be non-toxic and could be tailored with various functional groups, making them versatile tools for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Another significant area of application involves the synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showcasing potential anticancer activities. These compounds, synthesized from epichlorohydrin, demonstrated inhibitory effects on Src kinase and anticancer activity on human breast carcinoma cells, offering insights into developing new therapeutic agents (Sharma et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the catalytic applications of compounds derived from 3-amino-propan-1-ol, including the synthesis of cyclic acetals from glycerol, indicating their utility in producing novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007). Such studies underscore the compound's role in green chemistry by facilitating the conversion of bio-based raw materials into valuable chemicals.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in the cell’s excitability .

Result of Action

The activation of GIRK channels by this compound can potentially influence numerous physiological processes and indications, such as pain perception, epilepsy, reward/addiction, and anxiety . .

Propiedades

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISKLSCSMCPVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)